

# Application Notes and Protocols for dBAZ2B in Specific Cancer Cell Lines

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## Compound of Interest

Compound Name: dBAZ2B

Cat. No.: B15542912

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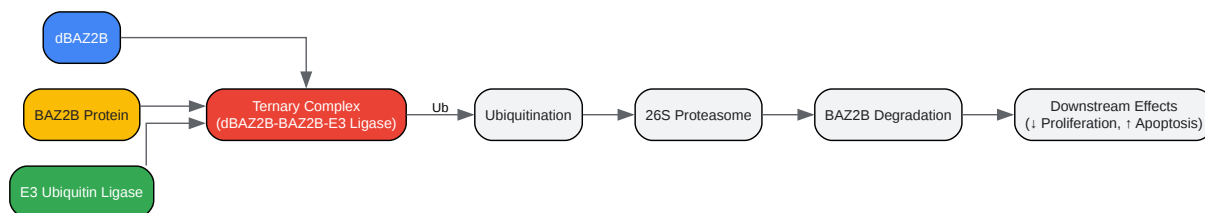
For Researchers, Scientists, and Drug Development Professionals

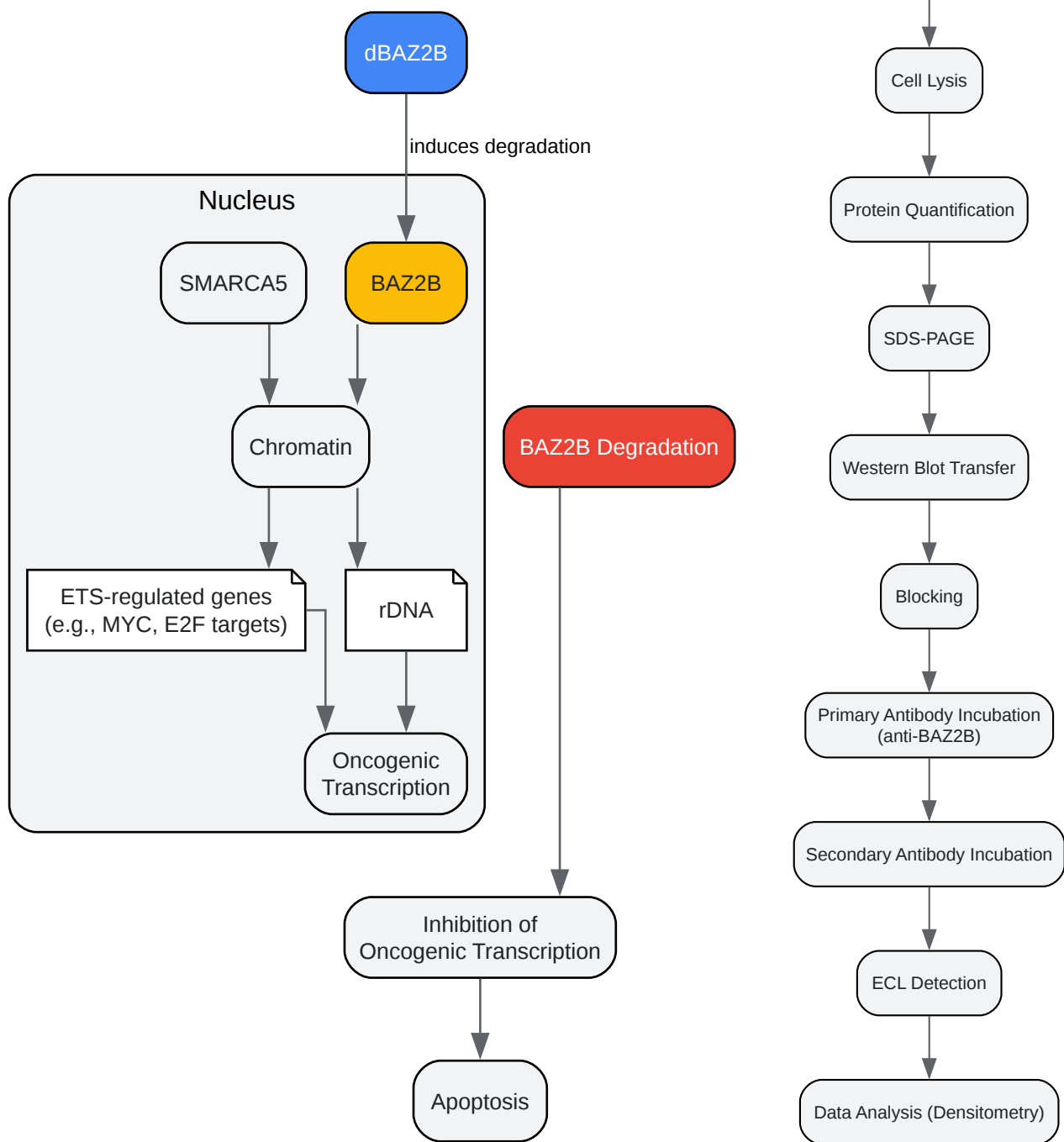
## Introduction

**dBAZ2B** is a first-in-class, selective degrader of the bromodomain adjacent to zinc finger domain 2B (BAZ2B) protein.<sup>[1]</sup> As a Proteolysis Targeting Chimera (PROTAC), **dBAZ2B** functions by inducing the selective, proteasome-dependent degradation of BAZ2B, offering a powerful tool to probe its function and assess its therapeutic potential in various cancers.<sup>[1]</sup> BAZ2B is a key component of chromatin remodeling complexes and has been implicated in the regulation of gene expression programs that drive cancer cell proliferation and survival.<sup>[2][3]</sup> These application notes provide a summary of the known activity of **dBAZ2B** in specific cancer cell lines and detailed protocols for its experimental application.

## Mechanism of Action

**dBAZ2B** is a heterobifunctional molecule that simultaneously binds to BAZ2B and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BAZ2B, marking it for degradation by the 26S proteasome. The degradation of BAZ2B disrupts its role in chromatin remodeling, leading to alterations in gene expression and subsequent anti-cancer effects.





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## References

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- 3. [biorxiv.org](https://www.biorxiv.org/) [[biorxiv.org](https://www.biorxiv.org/)]
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